molecular formula C8H7ClN2O B14700532 1-amino-4-chloro-3H-indol-2-one CAS No. 23063-05-0

1-amino-4-chloro-3H-indol-2-one

Cat. No.: B14700532
CAS No.: 23063-05-0
M. Wt: 182.61 g/mol
InChI Key: KECLJHOOLBYOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4-chloro-3H-indol-2-one (CAS Number: 26221-73-8) is a synthetically useful indole derivative that serves as a specialized building block in organic and medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its presence in numerous biologically active compounds and its ability to interact with diverse biological targets . This particular molecule features two key modifiable sites: the amino group (-NH₂) and the chloro substituent at the 4-position of the indole ring. These functional groups allow for further structural elaboration through various coupling and substitution reactions, enabling researchers to generate a diverse array of more complex molecular architectures . The amino group can participate in condensation and amide coupling reactions, while the chloro substituent is amenable to metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships. Indole-based compounds, including substituted indolin-2-ones, are frequently investigated for their broad spectrum of pharmacological activities, such as antiviral, anticancer, and anti-inflammatory properties . As a functionalized indolin-2-one, this compound provides a valuable core structure for the synthesis of novel compounds for biological screening and the development of potential therapeutic agents. This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic or therapeutic use. Researchers should handle this and all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23063-05-0

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

1-amino-4-chloro-3H-indol-2-one

InChI

InChI=1S/C8H7ClN2O/c9-6-2-1-3-7-5(6)4-8(12)11(7)10/h1-3H,4,10H2

InChI Key

KECLJHOOLBYOLO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2Cl)N(C1=O)N

Origin of Product

United States

Synthetic Strategies for 1 Amino 4 Chloro 3h Indol 2 One and Its Derivatives

Classical and Contemporary Methodologies for Indolone Core Construction

The construction of the oxindole (B195798), or 2-indolone, scaffold is a well-established area of organic synthesis, with numerous methods developed over the years. These range from classical cyclization reactions to modern multicomponent strategies that offer increased efficiency and molecular diversity.

General Approaches to the Oxindole Scaffold

The synthesis of the oxindole core can be achieved through various cyclization strategies. A common approach involves the intramolecular cyclization of α-chloroacetanilides, which can be catalyzed by palladium complexes. This method demonstrates high regioselectivity and compatibility with a wide range of functional groups. The choice of palladium catalyst, ligand, and base is crucial for efficiently forming the five-membered lactam ring.

Another versatile method is the reductive cyclization of 2-nitrophenylacetic acids or their derivatives. This transformation can be accomplished using various reducing agents, such as zinc in the presence of acid. While effective, this method may require harsh reaction conditions.

More recent developments include metal-free approaches. For instance, a desaturative amination–cyclization approach has been reported for the synthesis of oxindoles from simple cyclohexanone-derived γ-keto-ester acceptors and primary amine building blocks. This process utilizes a dual photoredox–cobalt system to generate a secondary aniline (B41778) that subsequently cyclizes.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like oxindoles due to their high atom economy and operational simplicity. publications.gc.ca These reactions allow for the formation of the oxindole scaffold in a single step from three or more starting materials.

One such strategy involves the palladium-catalyzed reaction of 3-diazo oxindoles, isocyanides, and anilines to produce (E)-3-alkylidene oxindoles. nih.gov This method is compatible with various electron-donating and electron-withdrawing groups on the starting materials, providing access to a diverse range of substituted oxindoles. nih.gov Another example is the Lewis acid-catalyzed three-component reaction of isatins and two 1,3-dicarbonyl compounds, which yields spirooxindole derivatives under mild conditions. nih.gov

The table below summarizes selected multicomponent reactions for the synthesis of oxindole derivatives.

ReactantsCatalyst/ConditionsProduct TypeReference
3-Diazo oxindole, isocyanide, anilinePalladium catalyst(E)-3-Alkylidene oxindole nih.gov
Isatin (B1672199), two 1,3-dicarbonyl compoundsLewis acid (e.g., SnCl₄)Spirooxindole nih.gov
Isatin, malononitrile, primary amine, CS₂K₂CO₃Spirooxindole-thiopyran
N-(2-iodoaryl)acrylamides, DABSO, hydrazine (B178648)Photoinduced, catalyst-free(2-Oxoindolin-3-yl)methanesulfonohydrazides researchgate.net

Targeted Synthesis of 1-Amino-Substituted Indolones

The introduction of an amino group at the N1 position of the indolone ring presents a unique synthetic challenge. Methodologies have been developed to install this functionality, often involving electrophilic amination or the use of pre-functionalized starting materials.

Development of Efficient Routes for N1-Amino Functionality Introduction

The direct N-amination of the oxindole nucleus is a key strategy for the synthesis of 1-aminooxindoles. This can be achieved by reacting the oxindole anion, generated by a strong base, with an electrophilic aminating agent. A variety of such agents have been developed, including hydroxylamine (B1172632) derivatives, oxaziridines, and chloramine. wikipedia.orgnih.gov Monochloramine (NH₂Cl) has been shown to be an effective reagent for the N-amination of indoles and pyrroles, suggesting its potential applicability to oxindoles. nih.gov

Another approach involves a redox amination strategy, where nitrosobenzenes react with indolines under Brønsted acid catalysis to form the N-N bond, which can then be followed by oxidation to the indolone. A one-pot synthesis of 1-aminoindoles from anilines and indolines has also been described, providing a potential pathway to 1-aminooxindoles.

The table below highlights various electrophilic aminating agents and their applications.

Electrophilic Aminating AgentSubstrate ClassProduct Type
Monochloramine (NH₂Cl)Indoles, PyrrolesN-Amino heterocycles
O-SulfonylhydroxylaminesCarbanionsAmines
OxaziridinesNitrogen nucleophilesN-Amino compounds
N-BenzenesulfonyloxyamidesIndoles3-Amidoindoles
Azo compoundsChiral oxazolidinone enolatesα-Amino carbonyls

Stereoselective Synthesis of Chiral Indolones

The synthesis of chiral indolones, particularly those with stereocenters at the C3 position, is of significant interest due to their prevalence in biologically active molecules. google.com Asymmetric synthesis of these compounds can be achieved through various catalytic methods.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of oxindoles. For example, chiral Brønsted acids can catalyze the transfer hydrogenation of 3H-indoles to produce optically active indolines, which are precursors to chiral indolones. mdpi.com Similarly, chiral phosphoric acids have been used to catalyze the enantioselective construction of axially chiral 3-arylindole frameworks. wikipedia.org

Metal-catalyzed asymmetric reactions are also widely employed. Palladium-catalyzed asymmetric hydrogenation of in situ generated indoles provides a concise route to optically active indolines. rsc.org Furthermore, enantioselective dearomatization of indoles through an inverse-electron-demand Diels-Alder reaction, catalyzed by a chiral bisoxazoline/zinc complex, has been used to synthesize chiral nih.govdntb.gov.ua-fused indolines. medchemexpress.com

Incorporation of Halogen Substituents in Indolone Systems

The introduction of a chlorine atom at the C4 position of the indolone ring can be accomplished either by starting with a pre-halogenated precursor or by direct halogenation of the indolone or indole (B1671886) scaffold.

A common strategy involves the use of a starting material that already contains the desired halogen substituent. For instance, 4-chloroindole-3-acetic acid can be synthesized from 2-chloro-6-nitrotoluene. mdpi.com This intermediate can then be converted to 4-chlorooxindole. The synthesis of 4-chloro indole compounds can also be achieved by reacting N-protected indole-3-formaldehydes with N-chlorosuccinimide (NCS), which provides excellent regioselectivity.

Direct halogenation of the indole nucleus is another viable approach. The halogenation of indoles without substituents at the C2 and C3 positions often occurs at the C3 position. However, the regioselectivity can be controlled by the choice of protecting group on the indole nitrogen. An electron-withdrawing group on the nitrogen can direct halogenation to the C2 position. Green halogenation methods using an oxone-halide system have been developed, offering an environmentally friendly alternative to traditional halogenating agents.

The table below lists some common halogenating agents used for indole and oxindole systems.

Halogenating AgentSubstratePosition of HalogenationReference
N-Chlorosuccinimide (NCS)2-CF₃-indoleC3 mdpi.com
Oxone-HalideN-EWG IndolesC2
Oxone-HalideIndolesC3
tert-Butyl hypochloriteIndolesC2 (chlorooxidation) medchemexpress.com
tert-Butyl hypochlorite2-OxindolesC3 medchemexpress.com

Catalytic Approaches in Indolone Synthesis

Catalysis is central to the efficient synthesis of complex molecules like 1-amino-4-chloro-3H-indol-2-one. By providing alternative, lower-energy reaction pathways, catalysts enable transformations that would otherwise be difficult or impossible. Both transition-metal catalysis and organocatalysis have emerged as powerful tools for the construction of the indolone core.

Transition-metal catalysts are highly effective for forming the carbon-carbon and carbon-heteroatom bonds necessary for constructing the indolone framework. nih.gov Palladium (Pd), copper (Cu), rhodium (Rh), and nickel (Ni) are among the most frequently used metals for these transformations. nih.govmdpi.com These methods often involve intramolecular cyclization or annulation reactions starting from appropriately substituted aromatic precursors.

Palladium-catalyzed reactions, such as the Heck and Buchwald-Hartwig aminations, are particularly prominent. nih.gov For instance, an intramolecular Heck reaction can be envisioned for the synthesis of an indolone derivative from a suitably substituted N-allyl-2-haloacrylamide. nih.gov Similarly, palladium-catalyzed reductive cyclization of substituted β-nitrostyrenes offers a pathway to the indole nucleus, which can be a precursor to the target indolone. mdpi.com Copper-catalyzed C-N coupling reactions are also valuable for the cyclization steps in indolone synthesis. mdpi.com More recently, nickel-catalyzed cyclizations, including asymmetric reductive Heck reactions, have provided novel routes to fused isoindolinone-indoline systems, demonstrating the expanding utility of different transition metals. nih.gov

These catalytic systems offer significant advantages, including high efficiency, selectivity, and the ability to create complex structures from simpler starting materials. nih.gov The choice of metal, ligand, and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the cyclization process.

Table 1: Examples of Transition-Metal-Catalyzed Reactions in Indolone Synthesis
Catalyst SystemReaction TypeKey TransformationReference
Palladium(II) AcetateIntramolecular Heck ReactionCyclization of N-allyl substituted N-arylbenzamide derivatives. nih.gov
Copper(I) SaltsC-N Coupling/CyclizationIntramolecular amination to form the heterocyclic ring. mdpi.com
Nickel(0) ComplexesReductive Heck CyclizationAsymmetric dearomatization to afford fused isoindolinone-indolines. nih.gov
Rhodium(III) ComplexesC-H Activation/AnnulationAtroposelective C-H activation of indoles for annulation. snnu.edu.cn

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a metal-free alternative to traditional methods. rsc.org This field has grown rapidly, providing powerful strategies for the asymmetric synthesis of complex molecules, including indolone derivatives. rsc.orgacs.org Common organocatalysts include chiral phosphoric acids, ureas, and amines.

For the synthesis of indolones, organocatalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding. nih.gov Chiral phosphoric acids, for example, have been successfully used in the enantioselective synthesis of axially chiral N-aryl-indoles through a Doyle indole synthesis variant. snnu.edu.cn These catalysts can protonate a substrate, rendering it more electrophilic and controlling the stereochemical outcome of a subsequent cyclization. An organocatalytic approach for the synthesis of isoindoloindolones has been developed using a photoinduced phenolate catalyst, which facilitates a radical arylation of N-iodobenzoyl indoles via a single-electron transfer mechanism. acs.org

Another strategy involves the use of chiral phosphine-amide catalysts for the C3-allylic alkylation of indolin-2-imines with Morita–Baylis–Hillman (MBH) carbonates, leading to the construction of enantioenriched 3-allylindoles. acs.org These methods are valued for their operational simplicity, lower toxicity, and ability to construct stereochemically complex centers, which is critical for pharmaceutical applications. rsc.orgnih.gov

Table 2: Selected Organocatalytic Methods in Indole/Indolone Synthesis
OrganocatalystReaction TypeMechanism of ActivationReference
Chiral Phosphoric AcidEnantioselective Doyle Indole SynthesisBrønsted acid catalysis, protonation of substrate. snnu.edu.cn
Photoexcited PhenolateRadical Arylation/CyclizationSingle-electron transfer (SET) to generate a radical anion. acs.org
Chiral Phosphine-AmideAsymmetric Allylic AlkylationNucleophilic catalysis via phosphonium salt intermediate. acs.org
2-Aminoquinazolin-4(3H)-oneReductive AminationNon-covalent activation of aldehydes. nih.gov

One-Pot and Cascade Reaction Sequences

One-pot and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single reaction vessel without isolating intermediates. rsc.org This approach significantly improves synthetic efficiency by reducing reaction time, minimizing solvent waste, and simplifying purification processes. rsc.org The synthesis of complex heterocyclic scaffolds like indolones is particularly well-suited to these methodologies. rsc.org

Cascade reactions can be initiated to rapidly build molecular complexity from simple starting materials. nih.gov For example, a cascade reaction involving N-aryl-α,β-unsaturated nitrones and electron-deficient allenes provides single-step access to 3-functionalized indoles, which are versatile precursors for indolone synthesis. nih.gov Another example is the TEA-mediated cascade arylation/cyclization between indole acetamides and 3-substituted indoles to produce indolyl pyrroloindolines under metal-free conditions. rsc.org

The development of one-pot protocols often involves the careful selection of reagents and catalysts that are compatible with each other, allowing sequential transformations to occur under the same reaction conditions. A chemoselective one-pot synthesis of indole–pyrrole (B145914) hybrids has been developed through a formal [3 + 2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes. rsc.orgnih.gov Similarly, chiral N-protected α-amino acid-derived 1,2,4-oxadiazoles can be synthesized via a convenient one-pot protocol. organic-chemistry.org Such strategies are invaluable for the rapid construction of libraries of complex molecules for biological screening.

Table 3: Examples of Cascade and One-Pot Reactions for Heterocycle Synthesis
Reaction NameKey ReactantsCore Structure FormedReference
Nitrones/Allenes CascadeN-aryl-α,β-unsaturated nitrones, electron-deficient allenes3-Functionalized Indoles nih.govnih.gov
Arylation/Cyclization CascadeIndole acetamides, 3-substituted indolesIndolyl Pyrroloindolines rsc.org
One-Pot [3+2] Cycloaddition3-Cyanoacetyl indoles, 1,2-diaza-1,3-dienesIndole-Pyrrole Hybrids rsc.orgnih.gov
One-Pot Oxadiazole SynthesisAmidoximes, activated α-amino acids1,2,4-Oxadiazoles organic-chemistry.org

Sustainable and Green Chemistry Methodologies in Indolone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing this compound, these principles guide the development of more environmentally benign and sustainable methodologies.

Key aspects of green chemistry in indolone synthesis include the use of non-toxic, renewable starting materials, the replacement of hazardous solvents with greener alternatives like water or ethanol, and the use of catalytic methods to improve atom economy. rug.nlresearchgate.net Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. tandfonline.com The Fischer indole synthesis, a classic method, has been adapted to proceed under microwave irradiation, showcasing a greener approach to this fundamental transformation. researchgate.net

Furthermore, the development of multicomponent reactions (MCRs) under solvent-free conditions represents a significant advance in sustainable synthesis. nih.gov For instance, the one-pot synthesis of 2-amino-4H-benzo[b]pyrans has been achieved by grinding reagents together with a magnetically retrievable catalyst, completely avoiding the use of bulk solvents. nih.gov The use of ionic liquids as recyclable reaction media and the application of ultrasound irradiation are other techniques being explored to make the synthesis of indole derivatives more sustainable. researchgate.netresearchgate.net These approaches not only reduce the environmental impact but can also lead to more cost-effective and efficient manufacturing processes.

Table 4: Green Chemistry Approaches in Heterocyclic Synthesis
MethodologyKey FeatureAdvantageReference
Microwave IrradiationRapid heatingReduced reaction times, higher yields. tandfonline.com
Aqueous Media SynthesisUse of water as a solventNon-toxic, inexpensive, and environmentally benign. researchgate.net
Solvent-Free GrindingMechanochemical reactionEliminates solvent waste, high efficiency. nih.gov
Multicomponent Reactions (MCRs)One-pot synthesis from multiple starting materialsHigh atom economy, reduced waste. rug.nl
Ultrasound IrradiationSonochemical activationEnhanced reaction rates and yields. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Amino 4 Chloro 3h Indol 2 One

Detailed Reaction Pathways and Mechanistic Probes

The oxindole (B195798) core is versatile, participating in various reactions including electrophilic and nucleophilic additions, cycloadditions, and C-H functionalization. For 1-amino-4-chloro-3H-indol-2-one, several reaction pathways can be postulated.

Electrophilic Substitution on the Aromatic Ring: The benzene (B151609) portion of the molecule can undergo electrophilic aromatic substitution (EAS). The reaction mechanism typically involves the generation of an electrophile, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. byjus.com Subsequent loss of a proton restores aromaticity. byjus.commsu.edu The regiochemical outcome of such reactions is co-directed by the chloro and the amide functionalities.

Reactions at the C3 Position: The C3 position of the oxindole ring is nucleophilic in its enolate form, which can be generated with a suitable base. This enolate can react with various electrophiles. Conversely, the C3 position can be functionalized via radical pathways. For instance, metal-free cyanomethylenation of 3-substituted oxindoles has been achieved using alkyl nitriles under oxidative conditions, proceeding through a radical process. nih.gov

Cycloaddition Reactions: Oxindoles can act as synthons in cycloaddition reactions. For example, 3-chlorooxindole can participate in a formal [4+1] cycloaddition with o-quinone methides to generate spirocyclic oxindoles. rsc.org This reaction proceeds via nucleophilic attack of the oxindole on the o-quinone methide, followed by an intramolecular cyclization with the loss of HCl. rsc.org

A plausible mechanism for the reaction of this compound in a similar cycloaddition is outlined below:

Plausible [4+1] Cycloaddition Pathway

StepDescriptionIntermediate
1In situ generation of a reactive intermediate like an o-quinone methide (o-QM).o-QM
2Nucleophilic attack from the C3-position of the enolized this compound onto the o-QM.Zwitterionic Intermediate
3Intramolecular cyclization via nucleophilic attack of the resulting phenoxide onto the C3-carbon, displacing the chloro group.Spirocyclic Intermediate
4Rearomatization/Protonation to yield the final spirocyclic product.Final Product

Influence of the 1-Amino Group on Reaction Selectivity and Kinetics

The 1-amino group, being directly attached to the lactam nitrogen, significantly modulates the electronic properties and reactivity of the oxindole system. This N-N bond introduces unique characteristics compared to N-alkyl or N-aryl oxindoles.

The amino group can exhibit both inductive electron-withdrawing effects due to the nitrogen's electronegativity and potential resonance donation of its lone pair. However, in a lactam system, the nitrogen lone pair is already delocalized towards the carbonyl group, which reduces its basicity and nucleophilicity. nih.govscribd.com The presence of an additional nitrogen atom in the 1-amino group further complicates this electronic interplay. It is expected to decrease the nucleophilicity of the lactam nitrogen compared to a simple N-H oxindole.

This modification has several consequences:

Acidity of C3-H: The electron-withdrawing nature of the N-amino group can increase the acidity of the protons at the C3 position, facilitating enolate formation.

Lactam Reactivity: The reactivity of the lactam carbonyl group towards nucleophiles might be altered. In related β-lactam systems, the geometry at the nitrogen atom influences the degree of amide resonance and, consequently, the electrophilicity of the carbonyl carbon. nih.gov While the N-amino group in the planar oxindole ring doesn't induce the same level of ring strain as in bicyclic penicillins, its electronic effects are still crucial.

Reaction Selectivity: The N-amino group can direct the stereochemical outcome of reactions. In studies on N-protected amino acids, the protecting group can influence racemization rates during coupling reactions by affecting the formation of intermediates like azlactones. mdpi.com Similarly, the 1-amino group could participate in or direct reactions involving the oxindole core.

Impact of the C4-Chloro Substituent on Aromatic Reactivity and Regioselectivity

The directing effects are summarized in the table below:

Directing Effects for Electrophilic Aromatic Substitution

SubstituentPositionInductive EffectResonance EffectOverall Directing Influence
-ClC4-I (Deactivating)+R (Activating)Ortho, Para (to C5)
-NH-C=O-Ring-I (Deactivating)+R (Activating)Ortho, Para (to C5, C7)

Given these influences, electrophilic attack is most likely to occur at the C5 or C7 positions. The C5 position is activated by both the chloro and the amide groups, while the C7 position is activated by the amide group but may be sterically hindered. The C6 position is generally the most deactivated. Studies on substituted oxindoles have shown that functional groups on the phenyl ring are well tolerated in many reactions, although electron-poor oxindoles can exhibit decreased reaction efficiency in Friedel-Crafts type reactions. acs.org

Isomerization Studies and Tautomeric Equilibria in 3H-Indol-2-one Systems

3H-Indol-2-one (oxindole) can exist in equilibrium with its tautomeric form, 2-hydroxyindole (the lactim form). This is a type of lactam-lactim tautomerism, which is analogous to amide-imidic acid tautomerism. youtube.com The equilibrium generally favors the lactam (keto) form. youtube.com

For this compound, several tautomeric forms are possible:

Lactam form: The standard this compound structure.

Lactim form: 1-Amino-4-chloro-2-hydroxyindole, resulting from the migration of the C3 proton to the carbonyl oxygen.

Amino-imino tautomerism: The 1-amino group could potentially tautomerize, although this is less common for hydrazine-like structures within a ring system.

The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. nih.gov The electron-withdrawing chloro group at C4 and the N-amino group at N1 would both influence the electron density throughout the heterocyclic system, thereby affecting the relative stability of the tautomers. While the lactam form is expected to predominate, the existence of the lactim tautomer provides a potential pathway for reactions at the oxygen atom.

Mechanistic Aspects of Halogenation and Dehalogenation Reactions

The C4-chloro substituent can be involved in both halogenation (addition of more halogens) and dehalogenation (removal of the chlorine) reactions.

Dehalogenation: The removal of the C4-chloro group can be mechanistically significant. Enzymatic dehalogenation of similar compounds, like 4-chlorophenylacetate, has been shown to proceed via oxidation to form dihydroxylated intermediates. nih.gov In synthetic chemistry, photodehalogenation has been observed in 4-haloindoles, suggesting a unique nonradiative decay pathway for the excited state. lookchem.com Another common method for dehalogenation is transition-metal-catalyzed cross-coupling or reductive dehalogenation, which would replace the chlorine with another group or a hydrogen atom, respectively.

Halogenation: Further halogenation of the aromatic ring would proceed via an electrophilic aromatic substitution mechanism. byjus.com As discussed in section 3.3, the existing substituents would direct the incoming electrophile (e.g., Br⁺ or Cl⁺) to the C5 or C7 positions. The reaction requires a Lewis acid catalyst (like FeCl₃ or AlCl₃) to generate the potent electrophile. masterorganicchemistry.com The mechanism involves the attack of the aromatic π-system on the electrophile, formation of a sigma complex, and subsequent deprotonation to restore aromaticity. msu.edu

Ring-Opening and Rearrangement Processes Involving the Indolone Core

The oxindole scaffold is not inert and can undergo skeletal rearrangements and ring-opening reactions under specific conditions, providing pathways to other heterocyclic systems.

Oxidative Ring-Opening: The C2-C3 bond of the oxindole ring can be cleaved oxidatively. A copper-catalyzed C-H peroxidation at C3, followed by a base-mediated fragmentation, can lead to the formation of various aniline (B41778) derivatives and other heterocycles. caltech.eduacs.org This process is distinct from biological pathways like the Witkop oxidation and allows for the incorporation of external nucleophiles. caltech.edu A similar oxidative fragmentation of this compound could be envisioned, potentially leading to substituted 2-amino-5-chloro-phenylketones or related structures.

Ring Expansion: Oxindoles can be rearranged into larger ring systems. For instance, 3-iodomethyl oxindoles have been shown to undergo a base-mediated ring expansion to form quinolinones. acs.org The regioselectivity of this expansion can be controlled by the choice of base and reaction conditions. acs.org Applying this to a derivative of this compound could provide a route to novel substituted amino-quinolinone frameworks.

Ring-Opening via Nucleophilic Attack: Reactions of oxindoles with N-alkyl amino alcohols have been shown to cause a facile ring-opening, leading to the formation of α-aryl-lactams. rsc.org This process proceeds via a "borrowing hydrogen" mechanism. It is plausible that under certain conditions, the lactam bond in this compound could be cleaved by strong nucleophiles, leading to ring-opened products.

Derivatization Strategies and Analogue Synthesis of 1 Amino 4 Chloro 3h Indol 2 One

Functionalization at the Indolone Nitrogen (N1) Position

The N1 position of the 1-amino-4-chloro-3H-indol-2-one scaffold offers two distinct sites for functionalization: the indolone nitrogen itself and its amino substituent. The N1-amino group, being a hydrazine (B178648) derivative, is nucleophilic and can readily react with various electrophiles. Common derivatizations include acylation with acid chlorides or anhydrides and sulfonylation with sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively.

Furthermore, the N1-amino group can be a key building block in creating more complex heterocyclic systems. For instance, chiral derivatization reagents can be employed to introduce stereocenters, which is crucial for developing enantioselective catalysts or probes. Novel reagents bearing chiral 4-imidazolidinone have been designed for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of amino acids, a technology that could be adapted for chiral resolution or analysis of N1-amino indolone derivatives. nih.gov

Another approach involves the reaction of the amino group with derivatizing agents like 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF). nih.govresearchgate.net This reagent readily reacts with primary amines to form stable, UV-active derivatives, facilitating their detection and quantification. nih.govresearchgate.net While the indolone nitrogen is part of a lactam and generally less reactive, N-alkylation or N-arylation can be achieved under specific basic conditions, though this can be competitive with reactions at the more nucleophilic amino group.

Transformations and Coupling Reactions at the C3 Position

The C3 position of the indolone ring is an active methylene (B1212753) group, flanked by the carbonyl and the aromatic ring, making it a hotspot for carbon-carbon bond formation. This reactivity is central to many synthetic strategies.

Key C3-Position Reactions:

Condensation Reactions: The C3-protons are acidic enough to participate in base-catalyzed Knoevenagel or Aldol-type condensation reactions with a variety of aldehydes and ketones. This generates 3-ylideneoxindole derivatives, which are versatile intermediates for further transformations.

Michael Additions: The resulting 3-ylideneoxindoles are excellent Michael acceptors, allowing for the introduction of a wide range of nucleophiles at the C3-position, leading to diverse and complex structures.

Transition Metal-Catalyzed C-H Functionalization: Modern synthetic methods enable the direct functionalization of the C3 C-H bond. nih.govfrontiersin.org Palladium-catalyzed cross-coupling reactions, for example, can introduce aryl, heteroaryl, or vinyl groups at this position, significantly expanding the accessible chemical space. nih.govfrontiersin.org A one-pot, three-component reaction involving indoles, α-amino aryl ketones, and perbromomethane has been developed, demonstrating the simultaneous formation of C-C and N-Br bonds under mild conditions, a strategy potentially applicable to the this compound scaffold. nih.govfrontiersin.org

These transformations at the C3 position are fundamental for building molecular complexity and are often the starting point for the synthesis of spirocyclic and fused-ring systems.

Electrophilic and Nucleophilic Modifications of the Halogenated Benzene (B151609) Ring

The benzene ring of this compound is substituted with a chloro group at the C4 position and fused to the pyrrolone ring. The electronic nature of these substituents dictates the regioselectivity of further modifications. The chlorine atom is an ortho-, para-directing deactivator, while the N-acyl group of the lactam is a meta-directing deactivator. This complex interplay of directing effects must be considered for any planned electrophilic aromatic substitution.

Potential Ring Modifications:

Electrophilic Aromatic Substitution: Reactions such as nitration, further halogenation, or Friedel-Crafts acylation/alkylation are theoretically possible. The substitution pattern would be influenced by the combined directing effects of the existing chloro and amido groups, often leading to a mixture of products.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing chloro group suggests that nucleophilic aromatic substitution could be a viable strategy, particularly if additional activating groups are present on the ring or if strong nucleophiles are used under forcing conditions.

Synthesis of Spiro-Indolone Derivatives

Spiro-indolones, which feature a carbon atom at the C3 position common to two rings, are a prominent class of compounds in natural products and medicinal chemistry. nih.gov The synthesis of these structures from this compound would typically proceed through intermediates that activate the C3 position.

A common and powerful strategy involves a formal [4+1] cycloaddition reaction. For instance, 3-chlorooxindoles have been reacted with o-quinone methides, generated in situ, to afford spirocyclic oxindole (B195798) scaffolds in excellent yields under mild conditions. nih.gov This method's broad substrate scope suggests it could be adapted for this compound. nih.gov

Another major pathway is the [3+2] cycloaddition reaction. This involves first converting the indolone into a 3-ylideneoxindole via a Knoevenagel condensation. This exocyclic double bond can then react with various 1,3-dipoles (such as azomethine ylides, nitrile oxides, or nitrones) to construct a five-membered heterocyclic ring spiro-fused at the C3 position. The diversity of available aldehydes and 1,3-dipoles allows for the creation of large libraries of spiro-indolone derivatives.

Starting Material (Oxindole Analogue)ReagentReaction TypeSpiro-ProductReference
3-Chlorooxindoleo-Quinone Methide[4+1] CycloadditionSpiro[oxindole-3,2'-furan] derivative nih.gov
Isatin (B1672199) / Malononitrileβ-KetoesterMulticomponent ReactionSpiro[indoline-3,4'-pyran] nih.gov
Indole (B1671886)Nitroalkene / H3PO4Cascade ReactionSpiro[indole-3,5'-isoxazole] nih.gov

Construction of Fused Heterocyclic Systems Utilizing the Indolone Core

The indolone scaffold is an excellent precursor for building polycyclic systems by constructing additional rings onto its framework. Two important classes of fused systems are indeno[1,2-b]indolones and indolo[2,3-b]quinoxalines.

Indolo[2,3-b]quinoxalines: These tetracyclic structures are most commonly synthesized through the condensation of an indoline-2,3-dione (isatin) derivative with an o-phenylenediamine. researchgate.netbenthamscience.com To apply this to the target molecule, this compound would first need to be oxidized to the corresponding 1-amino-4-chloroisatin. This isatin derivative could then be condensed with a substituted or unsubstituted o-phenylenediamine, typically under acidic conditions or with microwave assistance, to yield the desired indolo[2,3-b]quinoxaline. researchgate.netbenthamscience.com Modern methods also utilize transition-metal-catalyzed cross-coupling and C-H functionalization to build this scaffold. researchgate.net

Indeno[1,2-b]indolones and Related Structures: The fusion of an indane ring system to the indole core creates another class of complex heterocycles. While direct synthesis from this compound is not widely reported, general strategies often involve cyclization reactions. For example, visible-light-induced radical cascade cyclizations have been used to synthesize indolo[2,1-a]isoquinoline derivatives, showcasing a modern approach to ring fusion that could potentially be adapted. nih.gov The synthesis of related 7H-benzo nih.govresearchgate.netindolo[2,3-b]quinoxaline derivatives has also been achieved starting from 3H-benzo[e]indole-1,2-dione, indicating that annulation of additional benzene rings is a feasible strategy for creating complex polycyclic aromatic systems. nih.gov

Design and Synthesis of Axially Chiral Indolone Analogues

Axial chirality, arising from restricted rotation around a single bond, is a key feature in many modern chiral ligands, catalysts, and biologically active molecules. nih.govlongdom.org The synthesis of axially chiral indolone analogues represents a sophisticated derivatization strategy.

For the this compound scaffold, a chiral axis could be introduced by installing a sterically demanding group at the N1 position, creating an atropisomeric N-C aryl axis. The development of catalytic asymmetric methods for this purpose is an active area of research. researchgate.net Strategies often involve organocatalytic cycloadditions or transition-metal-catalyzed cross-coupling reactions using chiral ligands. researchgate.netnih.gov For example, palladium-catalyzed enantioselective Cacchi reactions have been used to synthesize indoles with a chiral C2-aryl axis. researchgate.net More recently, the asymmetric N-acylation of N-aminoindoles using a chiral isothiourea catalyst has been shown to produce N-N axially chiral indole derivatives with high enantioselectivity, a strategy directly relevant to the N1-amino group of the title compound. rsc.org

StrategyCatalyst/MethodChiral Product TypeReference
Enantioselective Cacchi ReactionPd(OAc)2 / (R,R)-QuinoxP*C2-Aryl Axially Chiral Indoles researchgate.net
Asymmetric N-AcylationChiral Isothiourea (ITU)N-N Axially Chiral N-Aminoindoles rsc.org
Asymmetric [4+2] CycloadditionAlkaloid-derived ThioureaAxially Chiral Aryl-Naphthopyrans nih.gov
Asymmetric Paal-Knorr ReactionChiral Phosphoric Acid (CPA)N-Aryl Axially Chiral Pyrroles nih.gov

Theoretical and Computational Investigations of 1 Amino 4 Chloro 3h Indol 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic environment of a molecule, which in turn governs its stability and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost. For a molecule like 1-amino-4-chloro-3H-indol-2-one, a typical DFT study would involve selecting a functional and a basis set to approximate the solution to the Schrödinger equation.

A popular and widely used functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals. This hybrid functional often provides a good description of the electronic structure for a broad range of organic molecules.

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the calculation. A common choice is the Pople-style basis set, such as 6-311++G(d,p) . This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to better describe weakly bound electrons, and polarization functions (d,p) to allow for non-spherical electron density distribution. For a molecule containing a halogen like chlorine, a basis set that can adequately describe its larger electron cloud is crucial.

A DFT study using the B3LYP functional and a 6-311++G(d,p) basis set would yield the optimized geometry of this compound, its total energy, and the distribution of electron density.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio (from the beginning) methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can provide very high accuracy but are computationally more demanding than DFT.

One such method is Møller-Plesset perturbation theory (e.g., MP2) , which improves upon the Hartree-Fock method by adding electron correlation effects. An MP2 calculation with a large basis set, such as one from the aug-cc-pVTZ (correlation-consistent) family, would provide a highly accurate benchmark for the electronic energy of this compound. This level of theory is particularly useful for obtaining precise energetic information, though its computational cost may be prohibitive for larger systems.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. For this compound, FMO analysis would pinpoint the regions of the molecule where the HOMO and LUMO are localized, thus identifying the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterValue (eV)Description
HOMO Energy-Energy of the highest occupied molecular orbital.
LUMO Energy-Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap-Difference in energy between the HOMO and LUMO.

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electron density.

The MEP is color-coded to indicate different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue represents areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and potentially the nitrogen atom of the amino group, indicating these as likely sites for interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that correspond to the familiar Lewis structure representation.

NBO analysis provides information on the occupancy of these orbitals. Deviations from an occupancy of 2.000 for a bonding orbital or significant occupancy in an antibonding orbital (a "non-Lewis" orbital) indicate electron delocalization. The stabilization energy associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO can be calculated, quantifying the strength of hyperconjugative interactions.

For this compound, NBO analysis could reveal the extent of electron delocalization from the amino group and the chlorine atom into the indole (B1671886) ring system. It would also quantify the stability gained from these electronic interactions.

Table 2: Hypothetical NBO Analysis Data for this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(N)π(C=C)-
LP(Cl)σ(C-C)-
π(C=C)π*(C=O)-

Note: LP denotes a lone pair. The values in this table are hypothetical and would need to be determined by actual NBO calculations.

Computational Elucidation of Reaction Mechanisms

Beyond static properties, computational chemistry can be employed to explore the potential reaction pathways of this compound. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with a particular reaction.

For instance, if this compound were to undergo a reaction, such as an electrophilic substitution on the aromatic ring or a nucleophilic addition at the carbonyl group, computational methods could be used to:

Locate the transition state structure: This is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

Calculate the activation energy: The energy difference between the reactants and the transition state determines how fast the reaction will proceed.

Identify any intermediates: These are stable or semi-stable species that are formed and consumed during the reaction.

Techniques such as intrinsic reaction coordinate (IRC) calculations can be used to confirm that a located transition state connects the desired reactants and products. These computational studies provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level, which can be invaluable for designing new synthetic routes or predicting the products of unknown reactions.

Transition State Characterization and Reaction Pathway Determination

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. For derivatives of this compound, such as those formed through multi-step syntheses, density functional theory (DFT) calculations are employed to map out the potential energy surface of the reaction. This allows for the identification of transition states—the highest energy points along the reaction coordinate—and the determination of the most favorable reaction pathways.

For instance, in the synthesis of related heterocyclic compounds, computational studies have been used to investigate the transition states of cyclization and condensation reactions. acs.org These studies help in understanding the regioselectivity and stereoselectivity of the reaction, providing a rationale for the observed product distribution. The characterization of transition states often involves frequency calculations to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode leading to product formation.

Kinetic Modeling and Rate Parameter Evaluation via Computational Methods

Building upon the determination of reaction pathways, computational methods can be used to model the kinetics of a reaction and evaluate rate parameters. By calculating the activation energies from the difference in energy between the reactants and the transition state, it is possible to estimate the rate constants of individual reaction steps using transition state theory.

While specific kinetic modeling for the formation of this compound is not extensively detailed in the provided results, the general approach involves using computational software to simulate the reaction dynamics. acs.org This can provide insights into the factors that influence the reaction rate, such as temperature, solvent effects, and the presence of catalysts. Such models are invaluable for optimizing reaction conditions to improve yield and efficiency.

Conformational Analysis and Energy Minima Identification

The three-dimensional structure of a molecule is crucial to its properties and reactivity. Conformational analysis of this compound involves identifying all possible spatial arrangements of its atoms (conformers) and determining their relative energies. Computational methods, particularly DFT and ab initio calculations, are used to perform these analyses.

By systematically rotating the rotatable bonds within the molecule, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformers. For similar molecules, it has been shown that different conformers can coexist, with the relative population of each determined by their energy differences. researchgate.net For example, in related chloro-substituted aromatic compounds, different orientations of substituents can lead to distinct stable conformers. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in the solid state is governed by a variety of intermolecular interactions. Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are powerful computational tools used to visualize and quantify these interactions.

Hirshfeld Surface Analysis Hirshfeld surface analysis maps the electron distribution of a molecule within a crystal lattice, providing a graphical representation of intermolecular contacts. uctm.edunih.gov The surface is colored according to properties like d_norm, which highlights regions of close contact. Red spots on the d_norm surface indicate hydrogen bonds and other strong interactions, while blue regions represent weaker van der Waals forces. nih.gov For related chloro-substituted heterocyclic compounds, Hirshfeld analysis has revealed the significant role of H···H, C···H/H···C, and O···H/H···O contacts in the crystal packing. researchgate.net

Reduced Density Gradient (RDG) Analysis RDG analysis provides a complementary view by plotting the reduced density gradient against the electron density. This allows for the visualization of non-covalent interactions in real space. Different types of interactions, such as strong hydrogen bonds, weaker van der Waals forces, and steric repulsion, can be distinguished by the color and shape of the resulting isosurfaces.

The combination of these analyses provides a detailed picture of the crystal packing motifs, such as hydrogen bonding networks and π-π stacking, which are crucial for understanding the physical properties of the solid material.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data for structure verification and assignment of spectral features.

NMR Chemical Shifts Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei can be performed using methods like Gauge-Including Atomic Orbital (GIAO). nih.gov These calculations provide valuable information for assigning the peaks in experimental NMR spectra, especially for complex molecules where spectral overlap can be an issue. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

Vibrational Frequencies The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT and ab initio methods. researchgate.netnih.govnih.gov These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netnih.govnih.gov A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors. nih.govglobalresearchonline.net The good agreement typically found between scaled theoretical frequencies and experimental data confirms the accuracy of the computed molecular geometry. nih.gov

Spectroscopic Parameter Computational Method Application
NMR Chemical ShiftsGIAO, DFTPeak assignment in ¹H, ¹³C, ¹⁵N NMR spectra
Vibrational FrequenciesDFT, HFAssignment of IR and Raman bands to molecular vibrations

Molecular Docking Studies for Investigating Binding Interactions with Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). This method is instrumental in understanding the molecular recognition process and the nature of the chemical interactions that stabilize the ligand-receptor complex.

For compounds structurally related to this compound, docking studies have been employed to investigate their potential as inhibitors of various enzymes. nih.govmdpi.comnih.gov These studies can identify key amino acid residues in the active site of the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. mdpi.com The binding energy, calculated by the docking program, provides an estimate of the binding affinity. nih.gov These insights are crucial in the field of drug discovery for the rational design of more potent and selective inhibitors. researchgate.net

Macromolecule Target Key Interactions Predicted Outcome
Enzymes (e.g., kinases, dehydrogenases)Hydrogen bonds, hydrophobic interactions, π-π stackingInhibition of enzyme activity
ReceptorsShape complementarity, electrostatic interactionsAgonist or antagonist activity
DNA/RNAIntercalation, groove bindingInterference with replication or transcription

Synthetic Utility and Advanced Applications of the Indolone Scaffold in Organic Chemistry

Indolone Core as a Versatile Building Block for Complex Heterocyclic Systems

The inherent reactivity of the isatin (B1672199) core, characterized by a reactive ketone at the C-3 position and an amide functionality, makes it an exceptionally useful starting material for constructing a variety of heterocyclic systems. The presence of an amino group at the N-1 position and a chloro group at the C-4 position on the 1-amino-4-chloro-3H-indol-2-one scaffold provides additional reaction sites, further expanding its synthetic potential.

Isatin and its derivatives are widely recognized as valuable precursors for synthesizing molecules with significant pharmacological properties. researchgate.netdergipark.org.tr The general strategy involves leveraging the electrophilic C-3 carbonyl group for condensation reactions with various nucleophiles. For instance, substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones can be condensed with isatin or 5-chloroisatin (B99725) to produce Schiff bases, which are themselves precursors to more complex N-Mannich bases. mdpi.comnih.gov This highlights a common pathway where the isatin moiety is integrated into larger heterocyclic frameworks.

The versatility of the isatin scaffold is further demonstrated in its use in multi-component reactions, which allow for the rapid assembly of complex molecules in a single step. researchgate.net These reactions can lead to the formation of spirooxindoles, pyrroloquinolines, and other intricate systems. researchgate.net The highly reactive C-3 carbonyl group is key to these transformations, readily undergoing nucleophilic addition. nih.gov While direct examples involving This compound are not extensively detailed, the established reactivity of the closely related 5-chloroisatin in forming complex conjugates, such as those with 4-aminoquinoline, underscores the potential of chloro-substituted isatins in building diverse molecular libraries. nih.gov

The synthesis of pyrazino[1,2-a]indol-4(1H)-ones from indole-2-ylmethyl acetates further illustrates the utility of the broader indole (B1671886) framework in constructing fused heterocyclic systems. nih.gov Similarly, the reaction of 3-chloro-4-(indol-3-yl)pyridazine with various reagents to form pyrazoline, isoxozoline, and pyrimidine (B1678525) derivatives showcases the role of chloro-substituted indoles as versatile building blocks. jcsp.org.pk

PrecursorReagentResulting Heterocyclic System
Isatin / 5-Chloroisatin4-Amino-1,2,4-triazole-5-onesSchiff Bases / Mannich Bases mdpi.comnih.gov
Isatin DerivativesVarious (in MCRs)Spirooxindoles, Pyrroloquinolines researchgate.net
5-Chloroisatin4-Aminoquinoline derivatives4-Aminoquinoline-isatin conjugates nih.gov
Indole-2-ylmethyl acetatesα-Amino acid methyl esters2,3-Dihydropyrazino[1,2-a]indol-4(1H)-ones nih.gov

Application in Asymmetric Synthesis and Chiral Catalyst Design

The development of chiral catalysts and auxiliaries is a central theme in modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Chiral 1,2-amino alcohols are particularly important in this context, with structures like cis-1-amino-2-indanol serving as the backbone for widely used ligands such as BOX and PyBOX in asymmetric catalysis. nih.gov

While specific applications of This compound in asymmetric synthesis are not prominently documented, the broader class of molecules containing amino and hydroxyl or carbonyl functionalities are frequently explored as potential chiral ligands or catalysts. For example, chiral squaric acid monoaminoalcohols and diaminoalcohols have been synthesized and their corresponding in situ-formed boron heterocycles are used as catalysts for the enantioselective reduction of ketones. researchgate.net

The field of asymmetric organocatalysis, which uses small chiral organic molecules to induce stereoselectivity, has become a major pillar of asymmetric synthesis. chiralpedia.comnih.gov Chiral aldehyde catalysis, for instance, can mimic biological processes and has been effectively used in the asymmetric synthesis of amino acids. frontiersin.org The development of novel cinchona alkaloid-derived phase-transfer catalysts has enabled the direct catalytic asymmetric synthesis of γ-amino ketones through umpolung reactions of imines. nih.gov These examples showcase the ongoing innovation in catalyst design, a field where novel scaffolds are continuously sought. The rigid, functionalized core of This compound makes it a potential, albeit underexplored, candidate for derivatization into new chiral ligands or organocatalysts.

Use as Precursors for Other Privileged Structural Motifs in Synthetic Organic Chemistry

"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. The indole ring system is considered one of the most important privileged scaffolds. nih.gov Derivatives of this core are found in a multitude of approved drugs and clinical candidates.

Isatin itself, as the parent structure of This compound , is a precursor to many synthetically useful molecules that possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netdergipark.org.tr The ability to use the isatin core to construct a variety of heterocyclic molecules underscores its role as a gateway to other privileged structures. dergipark.org.tr For instance, the synthesis of spirooxindoles from isatins is a well-established route to a class of compounds with significant biological relevance. researchgate.net

The concept of using one heterocyclic system as a building block for another is a powerful strategy in organic synthesis. Azaindolo[3,2,1‐jk]carbazoles, for example, are new building blocks for functional organic materials, created by incorporating a nitrogen atom into the planar indolo[3,2,1‐jk]carbazole backbone. researchgate.net This demonstrates how modifying a known scaffold can lead to new classes of materials with unique properties. Similarly, aminoazoles are used as versatile reagents in diversity-oriented synthesis to produce a wide array of different heterocyclic products. frontiersin.org

Given the established importance of the isatin and indole scaffolds, This compound can be viewed as a functionalized precursor, primed for transformation into more complex, privileged structures. The chloro and amino groups offer handles for further chemical modification, allowing for its incorporation into larger and more diverse molecular architectures.

Conclusion and Future Research Directions

Summary of Current Understanding and Research Gaps Pertaining to 1-Amino-4-chloro-3H-indol-2-one

Direct research on this compound is not currently available in published literature. The scientific community's understanding of this compound is therefore theoretical, based on the known chemistry of related molecules.

Current Understanding (Inferred):

The structure of this compound suggests it would be a reactive intermediate. The presence of the N-amino group, the chlorine atom on the benzene (B151609) ring, and the lactam functionality within the indolone core all contribute to a molecule with multiple sites for potential chemical modification. The chloro-substituent is anticipated to influence the electronic properties of the aromatic ring, potentially impacting its reactivity in electrophilic substitution reactions. The 1-amino group is a unique feature that could participate in various transformations, including diazotization and subsequent reactions, or act as a directing group.

Identified Research Gaps:

The absence of dedicated research on this compound highlights several fundamental gaps in our knowledge:

Synthesis: There are no established synthetic routes specifically for this compound.

Physicochemical Properties: Basic data such as melting point, solubility, and spectroscopic characteristics (NMR, IR, MS) are not documented.

Reactivity: The chemical behavior and reactivity of this molecule have not been experimentally investigated.

Biological Activity: Its potential as a bioactive compound remains unexplored.

Emerging Challenges and Opportunities in Halogenated Indolone Chemistry

The study of halogenated indolones, the broader class to which this compound belongs, is an active area of research. This field presents both significant hurdles and exciting prospects.

Challenges:

The synthesis of halogenated indolones can be complex, often requiring multi-step procedures and the use of specialized reagents. beilstein-journals.orgresearchgate.net Key challenges include:

Regioselectivity: Controlling the position of halogenation on the indolone core can be difficult.

Stability: Some halogenated intermediates are unstable and may decompose under certain reaction conditions.

Functional Group Compatibility: The presence of multiple functional groups can lead to undesired side reactions. For instance, the synthesis of 3-monohalooxindoles has been an area of focus, with methods developed to overcome the challenges of introducing a single halogen at the C-3 position. beilstein-journals.org

Opportunities:

Despite the challenges, the unique properties of halogenated indolones offer numerous opportunities:

Synthetic Versatility: The halogen atom can serve as a handle for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures. researchgate.net

Biological Activity: Halogenation is a known strategy to enhance the biological activity of molecules. nih.gov Exploring the bioactivity of novel halogenated indolones could lead to the discovery of new therapeutic agents.

Materials Science: The electronic properties of halogenated organic compounds make them potential candidates for applications in materials science, such as in the development of organic semiconductors. researchgate.net

Prospective Avenues for Novel Synthetic Methodologies and Chemical Transformations

The development of new synthetic methods is crucial for advancing the study of compounds like this compound. Future research could focus on several promising areas.

Novel Synthetic Methodologies:

Direct C-H Amination and Halogenation: The development of catalytic methods for the direct and regioselective introduction of both the amino and chloro groups onto the indolone scaffold would represent a significant advancement.

Flow Chemistry: Utilizing flow chemistry could offer better control over reaction parameters, potentially improving yields and safety for the synthesis of reactive intermediates.

Enzymatic Halogenation: The use of halogenase enzymes could provide a green and highly selective alternative to traditional chemical halogenation methods. nih.govnih.gov

Prospective Chemical Transformations:

Once synthesized, this compound could be a versatile building block for a variety of chemical transformations:

TransformationPotential Reagents and ConditionsExpected Product Class
Diazotization of N-amino groupNaNO₂, HClDiazonium salt intermediate for further reactions
Suzuki Coupling at C-4Arylboronic acid, Pd catalyst, base4-Aryl-1-amino-3H-indol-2-ones
Buchwald-Hartwig Amination at C-4Amine, Pd catalyst, base4,N-Disubstituted-1-amino-3H-indol-2-ones
Nucleophilic Aromatic SubstitutionStrong nucleophilesSubstitution of the chloro group

Future Directions in Advanced Theoretical and Mechanistic Investigations

To complement experimental work, theoretical and mechanistic studies will be invaluable in understanding the properties and reactivity of this compound.

Theoretical Investigations:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties. This can aid in the interpretation of experimental data.

Molecular Docking Studies: If a biological target is identified, molecular docking simulations can be employed to predict the binding mode and affinity of this compound, guiding the design of more potent analogs.

Mechanistic Investigations:

Reaction Pathway Analysis: Computational modeling can be used to elucidate the mechanisms of potential synthetic reactions, helping to optimize reaction conditions and predict potential byproducts. copernicus.org

Kinetics Studies: Experimental kinetics studies, in conjunction with computational analysis, can provide a detailed understanding of the factors influencing the rates of reactions involving this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.